An In-depth Technical Guide to 3-Hydroxyazetidine Hydrochloride (CAS: 18621-18-6)
An In-depth Technical Guide to 3-Hydroxyazetidine Hydrochloride (CAS: 18621-18-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyazetidine hydrochloride, with the CAS registry number 18621-18-6, is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development.[1][2] Its rigid four-membered azetidine (B1206935) ring, functionalized with a hydroxyl group, provides a unique structural scaffold that is increasingly incorporated into advanced therapeutic agents.[3] This compound serves as a critical intermediate in the synthesis of a variety of biologically active molecules, including novel antibiotics and polypeptides.[1][4][5] Its hydrochloride salt form enhances stability and solubility, particularly in aqueous media, which is advantageous for pharmaceutical applications.[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and safety information, tailored for professionals in research and drug development.
Chemical and Physical Properties
3-Hydroxyazetidine hydrochloride is a white to off-white crystalline solid.[6][7][8] It is soluble in water, DMSO, and methanol (B129727).[4][7][9] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 18621-18-6 | [6] |
| Molecular Formula | C₃H₈ClNO | [6][9] |
| Molecular Weight | 109.55 g/mol | [6][10] |
| Appearance | White to yellow to orange crystalline powder | [2] |
| Melting Point | 85-92 °C | [2][9] |
| Solubility | Soluble in water, DMSO, methanol | [4][7][9] |
| Storage | Room temperature, keep in a dark and dry place, hygroscopic | [7][9] |
| InChI Key | UQUPQEUNHVVNKW-UHFFFAOYSA-N | [3] |
| SMILES | OC1CNC1.Cl | [3] |
Spectral Data
The structural identity of 3-Hydroxyazetidine hydrochloride is confirmed by various spectroscopic techniques. The ¹H NMR spectral data is summarized below.
| ¹H NMR Data | |
| Solvent | DMSO-d₆ |
| Frequency | 300 MHz |
| Chemical Shift (δ) ppm | Multiplicity |
| 9.07 | bb |
| 6.19 | bb |
| 4.49 | m |
| 3.99 | m |
| 3.71 | m |
| Reference | [6] |
Synthesis Methodologies and Experimental Protocols
Several synthetic routes for 3-Hydroxyazetidine hydrochloride have been developed, often starting from readily available precursors. These methods focus on optimizing yield, purity, and scalability for industrial applications.[1] Below are detailed protocols for some of the common synthetic pathways.
Method 1: Hydrogenation of 1-(Diphenylmethyl)-3-Hydroxyazetidine Hydrochloride
This method involves the deprotection of a benzhydryl-protected azetidine precursor via hydrogenation.
Experimental Protocol:
-
A solution of 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride (11.8 g) is prepared in absolute ethanol (B145695) (700 mL).[6]
-
To this solution, Pd(OH)₂/C is added as a catalyst.[6]
-
The mixture is hydrogenated in a Parr shaker at 4 atm at room temperature.[6]
-
After 12 hours, the catalyst is removed by filtration.[6]
-
The filtrate is evaporated to dryness to yield 3-hydroxyazetidine hydrochloride.[6]
-
Yield: 4.20 g (94%)[6]
-
Caption: Workflow for the synthesis of 3-Hydroxyazetidine hydrochloride via hydrogenation.
Method 2: Synthesis from Benzylamine (B48309) and Epichlorohydrin (B41342)
This route offers an alternative to using the more expensive benzhydrylamine.[11]
Experimental Protocol:
-
Step 1: Ring Opening: Dissolve benzylamine in 15 times its mass of water and cool the solution to 0-5 °C. Slowly add 1.3 equivalents of epichlorohydrin, maintaining the temperature at 0-5 °C, and react for 12 hours. The intermediate product is obtained by filtration, washing with water and an organic solvent (e.g., a 1:20 mixture of ethyl acetate (B1210297) and petroleum ether), and air-drying.[11]
-
Step 2: Cyclization: The intermediate from step 1 is cyclized to form 1-benzyl-3-hydroxyazetidine.
-
Step 3: Deprotection: Dissolve 1-benzyl-3-hydroxyazetidine (1163 g) in methanol (5.8 kg). Add 1.8 L of 4mol/L aqueous HCl solution, followed by 35 g of 10% palladium on carbon. Hydrogenate for 8 hours until the starting material is completely consumed (as monitored by HPLC).[11]
-
Step 4: Isolation: Filter to remove the palladium on carbon, washing the filter cake with a small amount of methanol. Combine the filtrates and evaporate the methanol under reduced pressure to precipitate a large amount of white solid. Add 2 times the volume of ethyl acetate to the concentrate, stir for 5 minutes, and filter to obtain the final product.[11]
Caption: Multi-step synthesis of 3-Hydroxyazetidine hydrochloride from benzylamine.
Method 3: Synthesis from t-Butylamine and Epichlorohydrin
This method avoids hydrogenation by using a different protecting group strategy.[12]
Experimental Protocol:
-
Step 1: Cyclization: To a three-necked flask under nitrogen, add tert-butylamine (B42293) (108.8 g, 1.49 mol), isopropanol (B130326) (500.0 mL), and epichlorohydrin (115.0 g, 1.24 mol).[12]
-
Step 2: Acetyl Reaction: Under nitrogen, add acetic anhydride (B1165640) (108.0 mL) to a three-necked flask. Add the product from the cyclization step (21.7 g, 0.17 mol) followed by zinc chloride (12.0 g, 0.090 mol). The reaction is carried out for 3-10 hours at 125-140 °C. Acetic anhydride is removed under reduced pressure to yield crude N-acetyl-3-acetoxy azetidine, which is used directly in the next step.[12]
-
Step 3: Deacetylation: Add 96.0 mL of 25% HCl solution to the crude product from the previous step. Heat to 90 °C and stir for 4-10 hours.[12]
-
Step 4: Isolation: Remove the solvent under reduced pressure. Add methanol (14.0 mL) and ethyl acetate (12.0 mL) and heat to dissolve. Cool the solution to recrystallize and obtain the final product.[12]
-
Yield: 6.2 g (55%)[12]
-
Applications in Drug Development
3-Hydroxyazetidine hydrochloride is a valuable building block for synthesizing complex pharmaceutical compounds.[1][3]
-
Fluoroquinolone Antibiotics: It is used in the synthesis of novel fluoroquinolone antibiotics.[1][4] The azetidine ring is a key structural feature that can influence the efficacy and pharmacokinetic profile of these drugs.[5]
-
Polypeptide Synthesis: It serves as an important intermediate in the synthesis of polypeptides.[1][4]
-
JAK Inhibitors: The compound is an intermediate in the synthesis of Brectinib, a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis.[4]
-
Neurological and Metabolic Disorders: Its unique structure makes it a valuable component in the development of drugs targeting neurological and metabolic disorders.[2]
-
MEK Inhibitors: It has been utilized in the synthesis of allosteric MEK inhibitors like XL518 (GDC-0973).[13]
Safety and Handling
3-Hydroxyazetidine hydrochloride is classified as harmful and corrosive.[9] Appropriate safety precautions must be taken during handling and storage.
| Safety Information | |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation |
| Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment | Dust mask (type N95), eyeshields, gloves |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Incompatible with strong oxidizing agents. |
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[14]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[14]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[14]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[14]
Conclusion
3-Hydroxyazetidine hydrochloride is a fundamentally important building block for the pharmaceutical industry. Its versatile reactivity and the unique conformational constraints it imparts make it a valuable component in the design and synthesis of new drugs. The synthetic routes outlined in this guide offer various strategies for its preparation, allowing researchers to choose the most suitable method based on factors like cost, scale, and available equipment. As with all chemical reagents, adherence to strict safety protocols is essential when handling this compound to ensure a safe and productive research environment.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride [cymitquimica.com]
- 4. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-Hydroxyazetidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. 3-Hydroxyazetidine Hydrochloride CAS 18621-18-6 98% Factory - Price - Hong Jin [hongjinchem.com]
- 9. chemwhat.com [chemwhat.com]
- 10. 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 12. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. fishersci.com [fishersci.com]
